4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

Beschreibung

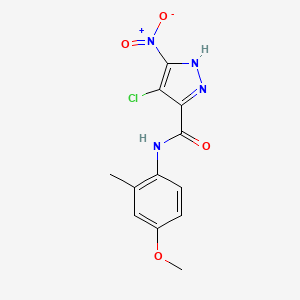

4-Chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by:

- Chloro substitution at position 4 of the pyrazole ring.

- Nitro group at position 3.

- Carboxamide linkage to a 4-methoxy-2-methylphenyl moiety.

Pyrazole carboxamides are widely explored in agrochemical and pharmaceutical research due to their versatile bioactivity, including insecticidal and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O4/c1-6-5-7(21-2)3-4-8(6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZONGRBVLPMLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the reaction of the pyrazole derivative with 4-methoxy-2-methylaniline to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

Substitution: Sodium amide, thiourea.

Major Products

Oxidation: Corresponding aldehydes or acids.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(4-methoxy-2-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties of analogous pyrazole carboxamides:

Key Observations :

- Methoxy groups (e.g., 4-methoxy-2-methylphenyl in the target compound) may increase solubility via hydrogen bonding compared to halogenated analogs (e.g., 4-chlorobenzyl in ).

- Steric Effects :

Yield Comparison :

- Pyrazole carboxamides in achieved yields of 62–71%, influenced by substituent bulkiness .

Enzyme Inhibition

- 17β-HSD5 Binding : The analog 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide () crystallized with 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), suggesting pyrazole carboxamides target steroidogenic enzymes . The target compound’s methoxy group may alter binding affinity compared to chlorobenzyl derivatives.

Insecticidal Activity

- Anthranilic Diamides: highlights pyrazole carboxamides with trifluoromethyl groups (e.g., Chlorantraniliprole) as potent insecticides targeting ryanodine receptors .

Fungicidal Activity

- Pyrazole derivatives in exhibited fungicidal activity at 50 mg/L . The target compound’s nitro group could improve antifungal efficacy compared to chloro-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.